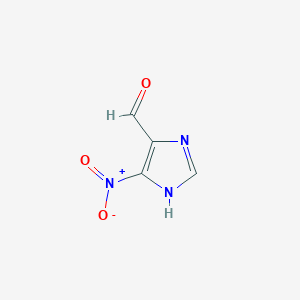

5-Nitro-1H-imidazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGCOWLYQUZAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342160 | |

| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-34-6 | |

| Record name | 5-Nitro-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-1H-imidazole-4-carbaldehyde: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its unique electronic and structural features, arising from the confluence of an imidazole core, a strongly electron-withdrawing nitro group, and a reactive aldehyde functionality, make it a versatile precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity profile, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Introduction: The Significance of the 5-Nitroimidazole Scaffold

The imidazole ring is a fundamental motif in a vast number of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] When substituted with a nitro group, particularly at the 5-position, the resulting scaffold becomes a well-established pharmacophore, renowned for its efficacy against anaerobic bacteria and protozoa.[2][3] The mechanism of action for many 5-nitroimidazole drugs is believed to involve the reductive activation of the nitro group within the target pathogen, leading to the formation of cytotoxic radical species that induce DNA damage.[3] this compound serves as a key intermediate, providing a reactive handle for the synthesis of a new generation of agents within this important class of therapeutics.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its correct identification, handling, and use in synthesis.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃N₃O₃ | [5][6] |

| Molecular Weight | 141.08 g/mol | [5][6] |

| CAS Number | 81246-34-6 | [5][6] |

| Appearance | Off-white to yellow crystalline solid | |

| Melting Point | 172-177 °C | |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. | [7] |

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to show two key signals in the aromatic region: a singlet for the proton at the C-2 position of the imidazole ring and a singlet for the aldehyde proton. The aldehyde proton will be significantly deshielded (downfield shift) due to the electron-withdrawing nature of the adjacent carbonyl group and the nitro-substituted imidazole ring. A broad signal corresponding to the N-H proton may also be observed.

-

¹³C NMR: The carbon spectrum will be characterized by signals for the three imidazole ring carbons and the carbonyl carbon of the aldehyde. The carbonyl carbon is expected to appear significantly downfield. The presence of the nitro group will also influence the chemical shifts of the ring carbons.

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1705-1730 cm⁻¹, characteristic of an aromatic aldehyde.[8]

-

N-O Stretch (Nitro Group): Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group are expected.

-

C-H Stretch (Aldehyde): A distinctive pair of medium-intensity bands may be observed around 2700-2850 cm⁻¹.[8]

-

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is expected for the N-H bond of the imidazole ring.

-

C=N and C=C Stretching: Absorptions corresponding to the imidazole ring will also be present.

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 141.08).[5] Common fragmentation patterns may include the loss of the nitro group (NO₂) or the formyl group (CHO).

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is dominated by the interplay of its three key components: the aromatic imidazole ring, the electron-withdrawing nitro group, and the electrophilic aldehyde group.

The Influence of the Nitro Group

The nitro group at the 5-position is a powerful electron-withdrawing group. This has two major consequences for the molecule's reactivity:

-

It deactivates the imidazole ring towards electrophilic substitution.

-

It significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

Reactions at the Aldehyde Functionality

The aldehyde group is the most reactive site for synthetic modification.[10] It readily participates in a variety of classical carbonyl reactions:

-

Condensation Reactions: It can be condensed with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones.[4][10] These reactions are fundamental for building larger, more complex molecular structures.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.[8]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid functionality.

Reactions Involving the Nitro Group

The nitro group can also be a site for chemical transformation, most notably through reduction.

-

Reduction to an Amine: The nitro group can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation, or using reducing metals like tin or iron in acidic media).[8] This transformation is particularly valuable in medicinal chemistry as it allows for the introduction of a new functional group that can be further derivatized, significantly altering the biological activity of the resulting molecule.[4]

Synthetic Protocols and Methodologies

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the primary literature, its synthesis can be conceptualized through established methods for imidazole functionalization. A plausible synthetic route would involve the formylation of a pre-existing 5-nitroimidazole precursor or the nitration of an appropriate imidazole-4-carbaldehyde derivative.

The synthesis of related imidazole-4-carbaldehydes often involves the oxidation of the corresponding hydroxymethylimidazole.[11] For instance, 1H-imidazole-4-carbaldehyde can be synthesized by the oxidation of 4-(hydroxymethyl)imidazole using manganese dioxide.[11]

A general workflow for such a synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable building block for the synthesis of novel therapeutic agents. The aldehyde functionality provides a convenient point for derivatization to explore structure-activity relationships (SAR).

The broader class of 5-nitroimidazoles has shown significant therapeutic potential in several areas:

-

Antiprotozoal and Antibacterial Agents: This is the most well-established application, with drugs like metronidazole and secnidazole being widely used.[2] The aldehyde can be used to synthesize derivatives with potentially improved efficacy or a better resistance profile.

-

Anticancer Agents: Some nitroimidazole derivatives have been investigated for their cytotoxic effects against cancer cell lines.[8]

-

Enzyme Inhibition: The imidazole scaffold is known to interact with various enzymes. For instance, a related compound, 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde, has been identified as an inhibitor of cytochrome P450 enzymes.[8]

A logical workflow for utilizing this compound in a drug discovery program is outlined below:

Caption: Workflow for the use of this compound in drug discovery.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are paramount when handling this compound.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicity: While specific toxicity data for this compound is limited, nitroaromatic compounds should generally be handled with care due to potential health risks.

Conclusion

This compound is a highly functionalized and versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique combination of a biologically active 5-nitroimidazole core and a synthetically tractable aldehyde group makes it an invaluable precursor for the development of new therapeutic agents and other complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and spectroscopic characteristics, as detailed in this guide, is crucial for unlocking its full potential in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 81246-34-6 | this compound - Synblock [synblock.com]

- 7. CAS 4750-57-6: 1-Methyl-5-nitroimidazole-2-carboxaldehyde [cymitquimica.com]

- 8. Buy 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | 87471-10-1 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. 5-Methyl-1H-imidazole-4-carbaldehyde | 68282-53-1 | Benchchem [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

Physicochemical characteristics of 5-Nitro-1H-imidazole-4-carbaldehyde

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-1H-imidazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics, spectroscopic profile, and chemical reactivity of this compound. As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. The inherent electronic properties conferred by the imidazole scaffold, substituted with a potent electron-withdrawing nitro group and a reactive carbaldehyde, create a molecule with unique and valuable reactivity. This document synthesizes data from authoritative chemical databases and peer-reviewed literature to serve as a foundational resource for scientists, offering insights into its molecular properties, analytical characterization, and synthetic utility.

Introduction: The Significance of the 5-Nitroimidazole Scaffold

The imidazole ring is a cornerstone heterocycle in medicinal chemistry, forming the structural core of numerous essential biological molecules, including the amino acid histidine and purines.[1][2] Its unique amphoteric nature and aromaticity make it a privileged scaffold in drug design.[1] When functionalized with a nitro group, the resulting nitroimidazole moiety becomes a critical pharmacophore, most notably in the development of antibiotics and antiprotozoal agents.[3][4] Compounds like metronidazole and ornidazole leverage the 5-nitroimidazole core to effectively treat infections caused by anaerobic bacteria and protozoa.[3][5]

This compound (C₄H₃N₃O₃) emerges as a particularly valuable synthetic intermediate. It combines the bio-relevant 5-nitroimidazole core with a highly reactive aldehyde functional group. This aldehyde serves as a versatile chemical handle for elaboration, allowing chemists to construct a diverse library of more complex molecules for therapeutic screening.[6][7] Understanding the fundamental physicochemical properties and reactivity of this specific carbaldehyde is therefore paramount for its effective utilization in designing next-generation therapeutics.[4][8]

References

- 1. This compound | 81246-34-6 | Benchchem [benchchem.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-1H-imidazole-4-carbaldehyde | 68282-53-1 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

5-Nitro-1H-imidazole-4-carbaldehyde CAS number and synonyms

An In-depth Technical Guide: 5-Nitro-1H-imidazole-4-carbaldehyde

Introduction

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum anti-infective properties.[1][2] Since the discovery of azomycin, the first natural nitroimidazole, this chemical moiety has led to the development of life-saving drugs like metronidazole, which are crucial in treating infections caused by anaerobic bacteria and protozoa.[1][2] this compound (CAS: 81246-34-6) emerges as a pivotal intermediate in this field. Its dual functionality, featuring a reactive aldehyde group and the biologically active nitroimidazole core, makes it a versatile building block for synthesizing novel therapeutic agents and complex molecular architectures.[3][4][5] This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in modern drug discovery for researchers and scientists.

Chemical Identity and Properties

Correctly identifying a chemical entity is fundamental for research and development. The CAS number, molecular formula, and various synonyms are crucial for accurate documentation and procurement.

Identification

| Identifier | Value |

| CAS Number | 81246-34-6[6][7][8][9] |

| IUPAC Name | This compound[7] |

| Molecular Formula | C₄H₃N₃O₃[6][7][8] |

| Synonyms | 1H-Imidazole-4-carboxaldehyde, 5-nitro-; 5(4)-Nitro-4(5)-imidazolecarboxaldehyde; 5-Nitro-4-imidazole aldehyde; 4-Nitro-1H-imidazole-5-carbaldehyde[6][7] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity in synthetic protocols.

| Property | Value |

| Molecular Weight | 141.08 g/mol [6][8] |

| Exact Mass | 141.01744097 Da[7] |

| Appearance | White to light yellow solid[3] |

| Storage | Room temperature, in a dry, sealed place[6][9] |

| Purity | Typically ≥97%[9] |

Synthesis and Characterization

Representative Synthetic Workflow

The synthesis generally involves the nitration of an imidazole precursor followed by the introduction or modification of the formyl group. A common route is the oxidation of 4-(hydroxymethyl)-5-nitro-1H-imidazole.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Oxidation of 4-(Hydroxymethyl)-5-nitro-1H-imidazole

This protocol is a generalized procedure based on the oxidation of hydroxymethylimidazoles.[10]

-

Dissolution: Dissolve the precursor, 4-(hydroxymethyl)-5-nitro-1H-imidazole, in a suitable solvent such as methanol or acetone in a reaction vessel.

-

Addition of Oxidant: Add an oxidizing agent, such as manganese dioxide (MnO₂), to the solution. A molar excess of the oxidant is typically used to ensure complete conversion.[10]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[10]

-

Filtration: After cooling the reaction mixture to room temperature, filter off the solid manganese dioxide.[10]

-

Purification: Wash the filtered solid with the solvent to recover any adsorbed product. Combine the filtrate and washings.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization to yield this compound.[10]

Characterization

-

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the imidazole ring proton (C2-H), and the N-H proton.

-

¹³C-NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde, as well as the carbons of the imidazole ring, with the carbon attached to the nitro group being significantly downfield.

-

IR Spectroscopy: Key vibrational bands would include those for the N-H stretch, C=O stretch of the aldehyde, and the asymmetric and symmetric stretches of the C-NO₂ group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (141.08 g/mol ).[6]

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile scaffold in the synthesis of new chemical entities with potential therapeutic value.

Mechanism of Action of 5-Nitroimidazoles

The biological activity of 5-nitroimidazoles is a classic example of prodrug activation. These compounds are typically non-toxic until the nitro group is reduced within anaerobic cells.[11]

-

Cellular Uptake: The neutral nitroimidazole molecule diffuses into the target cell (e.g., an anaerobic bacterium or protozoan).

-

Reductive Activation: Inside the low-redox-potential environment of the anaerobe, enzymes donate electrons to the nitro group. This reduction forms a highly reactive nitroso radical anion.[12]

-

DNA Damage: This reactive intermediate can covalently bind to and induce breaks in the helical structure of DNA, inhibiting nucleic acid synthesis and leading to cell death.[12]

Caption: Mechanism of action for 5-nitroimidazole-based drugs.

Applications as a Synthetic Intermediate

The aldehyde functional group of this compound is a gateway to a vast array of chemical transformations, allowing for the synthesis of diverse compound libraries.

-

Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases), which are important intermediates for creating more complex heterocyclic systems or as ligands in coordination chemistry.[11]

-

Reductive Amination: The aldehyde can undergo reductive amination to introduce substituted amino groups, a common strategy in drug design to modulate solubility and target binding.

-

Wittig and Related Reactions: Carbon-carbon bonds can be formed via reactions like the Wittig reaction, extending the carbon skeleton to build more elaborate structures.

-

Building Block for Protein Degraders: The compound is listed as a building block for protein degraders, suggesting its use in synthesizing molecules for targeted protein degradation (e.g., PROTACs), a cutting-edge area of drug development.[9]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol illustrates the utility of this compound as a starting material.

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent like ethanol or methanol.

-

Amine Addition: Add a solution of 1 equivalent of a selected primary amine (e.g., aniline or a substituted aniline) to the flask.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. Formation of the imine is often accompanied by the elimination of water.[11]

-

Product Isolation: Upon completion, the Schiff base product may precipitate from the solution upon cooling. Alternatively, the solvent can be removed under vacuum, and the product purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the resulting imine using NMR, IR, and mass spectrometry, noting the disappearance of the aldehyde proton signal and the appearance of the imine (C=N) signals.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the potent biological activity of the 5-nitroimidazole core, provides a reliable starting point for the synthesis of novel therapeutics.[1][2][12] From its foundational role in creating anti-infective agents to its potential application in advanced fields like targeted protein degradation, this molecule continues to be a subject of significant scientific interest.[9] The protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the synthetic versatility and biological potential of this important building block.

References

- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. CAS 81246-34-6 | this compound - Synblock [synblock.com]

- 7. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole-4-carboxaldehyde, 5-nitro- (9CI) CAS#: 81246-34-6 [amp.chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 81246-34-6 | Benchchem [benchchem.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

Spectroscopic Blueprint of 5-Nitro-1H-imidazole-4-carbaldehyde: A Guide for Advanced Drug Discovery

Abstract

Introduction: The Chemical Context

5-Nitro-1H-imidazole-4-carbaldehyde is a bifunctional heterocyclic compound. The imidazole ring provides a core structure found in many biological systems.[3] This core is functionalized with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the C5 position and a carbaldehyde (-CHO) group at the C4 position. This electronic arrangement dictates the molecule's reactivity and profoundly influences its spectroscopic signature. Understanding this signature is the first step in quality control, reaction monitoring, and metabolic analysis.

This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral outputs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed map of the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. The predicted spectra are based on established substituent effects on the imidazole ring, drawing parallels from characterized derivatives.[4][5]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to be simple, showing two distinct signals for the aromatic proton and the aldehyde proton, in addition to a broad signal for the N-H proton.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes & Justification |

| H2 (Imidazole Ring) | 8.2 - 8.5 | Singlet (s) | The C2 proton of the imidazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of both adjacent ring nitrogens.[6] |

| H (Aldehyde) | 9.8 - 10.1 | Singlet (s) | Aldehydic protons characteristically resonate far downfield.[7] Its position is influenced by the aromatic ring and the adjacent nitro group. |

| H1 (N-H) | 13.0 - 14.0 | Broad Singlet (br s) | The N-H proton of the imidazole ring is acidic and its signal is often broad due to quadrupole broadening and chemical exchange.[7] Its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals corresponding to the four carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegative nitro and carbonyl groups.[8][9]

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes & Justification |

| C=O (Aldehyde) | 185 - 190 | The carbonyl carbon of an aldehyde attached to an aromatic ring is strongly deshielded and appears significantly downfield.[8] |

| C2 | 145 - 150 | This carbon is situated between two nitrogen atoms, leading to a downfield shift. |

| C5 | 140 - 145 | Attached directly to the strongly electron-withdrawing nitro group, this carbon is significantly deshielded. |

| C4 | 125 - 130 | This carbon is attached to the aldehyde group. Its chemical shift is influenced by both the ring structure and the carbonyl substituent. |

Diagram: Atom Numbering for NMR Assignment

Caption: Atom numbering scheme for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[10] The predicted spectrum for this compound will be dominated by absorptions from the N-H, C=O, and N-O bonds.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes & Justification |

| 3100 - 3400 | N-H stretch (imidazole) | Medium, Broad | The broadness is due to hydrogen bonding in the solid state.[4] |

| ~3080 | C-H stretch (aromatic) | Weak-Medium | Corresponds to the C2-H stretch on the imidazole ring.[11] |

| 2820-2850 & 2720-2750 | C-H stretch (aldehyde) | Medium, Sharp | The presence of two distinct bands (Fermi doublet) is characteristic of an aldehyde C-H stretch and is a highly diagnostic feature.[11] |

| 1680 - 1700 | C=O stretch (aldehyde) | Strong, Sharp | The strong, sharp absorption is due to the carbonyl group. Conjugation with the imidazole ring lowers the frequency from a typical aliphatic aldehyde.[12] |

| 1580 - 1620 | C=N stretch (imidazole ring) | Medium | Characteristic stretching vibration of the imidazole ring. |

| 1520 - 1560 & 1340 - 1380 | N-O stretch (nitro group) | Strong | Asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. These are typically very strong and reliable diagnostic peaks.[13] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. For this compound, we predict the following under Electron Ionization (EI).

-

Molecular Ion (M⁺): A peak at m/z 141 is expected, corresponding to the molecular weight of the compound (C₄H₃N₃O₃).[2]

Predicted Fragmentation Pathway

The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The nitro and aldehyde groups provide predictable cleavage points.[14][15]

-

Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds.

-

[M - NO]⁺ = 141 - 30 = m/z 111

-

-

Loss of Nitro Group (NO₂): Cleavage of the C-N bond.

-

[M - NO₂]⁺ = 141 - 46 = m/z 95

-

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation of aldehydes.

-

[M - CO]⁺ = 141 - 28 = m/z 113

-

-

Sequential Loss: Loss of CO followed by loss of NO₂ (or vice versa).

-

[M - CO - NO₂]⁺ = 141 - 28 - 46 = m/z 67

-

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following generalized protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol 2: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[1]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, translucent pellet.

-

Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a volatile solvent for GC-MS analysis.

-

Ionization: Utilize a standard electron ionization (EI) source (70 eV).

-

Analysis: Acquire the mass spectrum across a suitable m/z range (e.g., 40-200 amu).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern by comparing mass differences to known neutral losses.

Diagram: General Spectroscopic Characterization Workflow

Caption: Workflow for the comprehensive spectroscopic characterization of a target compound.

Conclusion

The predictive spectroscopic data presented in this guide provides a comprehensive blueprint for the characterization of this compound. By understanding the expected NMR shifts, IR absorption bands, and mass fragmentation patterns, researchers can confidently identify this molecule, assess its purity, and monitor its transformation in synthetic schemes. This foundational knowledge is critical for accelerating the development of novel therapeutics based on the privileged 5-nitroimidazole scaffold.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

Tautomerism in 5-Nitro-1H-imidazole-4-carbaldehyde

An In-depth Technical Guide to the Tautomerism of 5-Nitro-1H-imidazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the annular prototropic tautomerism in this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the scarcity of direct experimental data for this specific molecule, this paper synthesizes information from closely related nitroimidazole and imidazole-carbaldehyde analogues to build a robust predictive model of its tautomeric behavior. We will explore the structural and electronic factors governing the equilibrium between the two primary tautomers: This compound (Tautomer A) and 4-Nitro-1H-imidazole-5-carbaldehyde (Tautomer B) . This guide furnishes researchers, scientists, and drug development professionals with theoretical frameworks, detailed experimental protocols for characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and computational workflows for predicting tautomer stability via Density Functional Theory (DFT).

Foundational Principles: Annular Tautomerism in Substituted Imidazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[1] In heterocyclic systems like imidazole, the most common form is prototropic tautomerism, involving the migration of a proton.[1] Specifically, this compound exhibits annular tautomerism, where the proton can reside on either of the two ring nitrogen atoms (N1 or N3). This dynamic equilibrium is critical as the two tautomers, while structurally similar, can possess distinct physicochemical properties, including dipole moment, pKa, hydrogen bonding capability, and ultimately, biological activity.

The molecule exists as an equilibrium between two tautomeric forms:

-

Tautomer A: this compound

-

Tautomer B: 4-Nitro-1H-imidazole-5-carbaldehyde

It is crucial to recognize that these are not just different naming conventions but distinct chemical entities in equilibrium. PubChem lists "4-nitro-1H-imidazole-5-carbaldehyde" as a depositor-supplied synonym for "this compound," which underscores the prevalence and importance of this tautomerism.[2]

The position of this equilibrium is dictated by the relative thermodynamic stability of the two forms, which is profoundly influenced by the electronic nature of the substituents on the imidazole ring.[3] In our case, both the nitro (-NO₂) and carbaldehyde (-CHO) groups are potent electron-withdrawing groups (EWGs). Their positions relative to the mobile proton on the imidazole ring are the primary determinants of the tautomeric preference.

Based on analogous systems, a strong prediction can be made. For 4(5)-nitroimidazole, the 4-nitro tautomer is reported to be overwhelmingly predominant, with a tautomer ratio of approximately 400:1 over the 5-nitro form.[3] This preference is attributed to the electronic influence of the nitro group. Furthermore, computational studies on other imidazole-carbaldehydes suggest that the tautomer where the proton is on the nitrogen further from the carbaldehyde can be more stable.[4] Given that both substituents in our target molecule are strong EWGs, it is highly probable that Tautomer B (4-Nitro-1H-imidazole-5-carbaldehyde) is the thermodynamically favored form. The electron density is drawn towards the substituents, making the N1 nitrogen (adjacent to the C5-carbaldehyde) more acidic and thus more likely to bear the proton.

Theoretical Framework for Tautomer Analysis

Computational Prediction of Tautomer Stability using DFT

Density Functional Theory (DFT) is a powerful computational tool for accurately predicting the relative stabilities of tautomers.[5] By calculating the Gibbs free energy (ΔG) of each tautomer, we can determine the equilibrium constant (KT) and thus the theoretical tautomer population.

This protocol outlines a robust, field-proven methodology for determining the relative energies of the tautomers of this compound.

-

Structure Generation: Build the 3D structures of both Tautomer A and Tautomer B using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase. A commonly used and reliable functional for this purpose is B3LYP with a 6-311++G(d,p) basis set.[6] This level of theory provides a good balance of accuracy and computational cost.

-

Frequency Calculation: Conduct frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate a more realistic environment, incorporate solvent effects using a Polarizable Continuum Model (PCM). Re-optimize the geometries within the desired solvent (e.g., DMSO, water, methanol) and perform frequency calculations.

-

Energy Calculation and Analysis: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and in solution. The relative energy (ΔG) is the difference between the energies of the two tautomers. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RT ln(KT).

Caption: Computational workflow for DFT analysis of tautomer stability.

Predicted Relative Stabilities

While direct calculations for the target molecule are not published, we can extrapolate from similar systems. The strong electron-withdrawing nature of both substituents likely leads to a significant energy difference between the tautomers.

| Tautomer | Predicted Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Predicted Relative Gibbs Free Energy (ΔG) in Polar Solvent (e.g., DMSO) (kcal/mol) | Predicted Dominance |

| Tautomer A (5-Nitro-4-CHO) | +2.5 to +4.0 | +1.5 to +3.0 | Minor Component |

| Tautomer B (4-Nitro-5-CHO) | 0 (Reference) | 0 (Reference) | Major Component |

| Note: These values are expert estimations based on data from analogous nitroimidazoles and imidazole-carbaldehydes and should be confirmed by specific calculations for the target molecule. |

Experimental Methodologies for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for characterizing tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[7] For many imidazoles, this condition is met, especially in aprotic solvents or at lower temperatures.

The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the position of the N-H proton and the electronic effects of the substituents.

-

¹H NMR: The single proton on the imidazole ring (H2) will have a distinct chemical shift in each tautomer. The N-H proton will likely be a broad signal.

-

¹³C NMR: The chemical shifts of the ring carbons, particularly C4 and C5, will be significantly different between the two tautomers. The difference in chemical shifts between C4 and C5 (ΔδC4-C5) is a reliable indicator of the tautomeric state.[8]

| Nucleus | Tautomer A (5-Nitro-4-CHO) Predicted δ (ppm) | Tautomer B (4-Nitro-5-CHO) Predicted δ (ppm) | Rationale |

| H2 | 8.0 - 8.4 | 8.2 - 8.6 | Deshielded by adjacent nitrogen and EWGs. |

| CHO | 9.8 - 10.2 | 9.9 - 10.3 | Typical aldehyde proton range. |

| NH | 13.0 - 14.5 (broad) | 13.5 - 15.0 (broad) | Highly dependent on solvent and concentration. |

| C2 | ~140 | ~138 | Sensitive to the protonation state of adjacent nitrogens. |

| C4 | ~148 (with CHO) | ~145 (with NO₂) | Directly attached to a strong EWG. |

| C5 | ~128 (with NO₂) | ~130 (with CHO) | Directly attached to a strong EWG. |

| Note: Predicted shifts are for a solution in DMSO-d₆ and are based on data for 4-nitroimidazole and other substituted imidazoles.[9] |

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 10-20 mg/mL) in a series of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

-

Signal Assignment: Identify the distinct signals corresponding to the H2 proton of each tautomer. 2D NMR techniques like HSQC and HMBC can be used to confirm assignments by correlating protons to their attached carbons.

-

Integration and Quantification: Carefully integrate the non-overlapping signals assigned to each tautomer. The mole fraction (X) of each tautomer is proportional to its integral area. For example, XA = AreaA / (AreaA + AreaB).

-

Equilibrium Constant Calculation: Calculate the equilibrium constant KT = [Tautomer B] / [Tautomer A] = XB / XA.

-

Variable Temperature (VT) NMR (Optional): If signals are broad due to exchange, acquiring spectra at lower temperatures can slow the interconversion, leading to sharper, distinct signals for each tautomer.

Caption: Experimental workflow for NMR analysis of tautomerism.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable, albeit less direct, evidence of tautomeric equilibria. The two tautomers will have different electronic structures and thus different absorption spectra. By monitoring changes in the spectrum as a function of solvent polarity, one can infer shifts in the tautomeric equilibrium.

-

Solvent Selection: Choose a range of solvents with a wide span of polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., acetonitrile).

-

Sample Preparation: Prepare dilute solutions of identical concentration in each of the selected solvents by transferring a small, precise volume of the stock solution.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Compare the spectra. A shift in the position of λmax (solvatochromism) or the appearance of new shoulders or peaks across the solvent series indicates a shift in the tautomeric equilibrium.[10] Polar solvents are expected to stabilize the more polar tautomer, leading to a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transitions.

Caption: Experimental workflow for UV-Vis analysis of tautomerism.

Conclusion and Recommendations for Researchers

The tautomerism of this compound is a critical aspect of its chemical identity. Based on established principles and data from analogous compounds, this guide posits that the 4-Nitro-1H-imidazole-5-carbaldehyde (Tautomer B) form is the major species in the tautomeric equilibrium. This preference is driven by the strong electron-withdrawing effects of both the nitro and carbaldehyde substituents.

Key Recommendations:

-

Acknowledge Both Tautomers: Researchers must recognize that this compound exists as a dynamic equilibrium of two tautomers. Any experimental or computational study should account for the presence of both species.

-

Definitive Characterization: It is strongly recommended to perform NMR analysis in a non-polar aprotic solvent (like CDCl₃ or CCl₄) and a polar aprotic solvent (like DMSO-d₆) to experimentally determine the tautomer ratio and how it is influenced by the environment.

-

Computational Validation: We advise performing DFT calculations as outlined in this guide to establish the theoretical ground-state energies of both tautomers. This will provide a robust foundation for interpreting experimental results.

-

Implications for Drug Design: In structure-activity relationship (SAR) studies, the distinct hydrogen bonding patterns and dipole moments of each tautomer should be considered separately in molecular docking and other in-silico screening methods. The dominant tautomer may not be the most biologically active one.

By applying the theoretical and experimental protocols detailed herein, scientists can achieve a comprehensive understanding of the tautomeric landscape of this compound, enabling more accurate interpretation of its chemical behavior and biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory - Swinburne - Figshare [figshare.swinburne.edu.au]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

A Technical Guide to the Potential Biological Activities of 5-Nitro-1H-imidazole-4-carbaldehyde: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group, particularly at the 5-position, often confers significant antimicrobial and anticancer properties. This technical guide focuses on 5-Nitro-1H-imidazole-4-carbaldehyde, a key synthetic intermediate, and explores its potential for the development of novel therapeutic agents. While direct biological data on this specific carbaldehyde is limited, its structural features suggest a high potential as a precursor for a diverse range of bioactive molecules. This document will delve into the derivatization of the carbaldehyde functional group, the established biological activities of related 5-nitroimidazole compounds, and provide detailed experimental protocols for the synthesis and evaluation of its derivatives.

Introduction: The Significance of the 5-Nitroimidazole Scaffold

The 5-nitroimidazole framework is a cornerstone in the development of drugs targeting anaerobic organisms and hypoxic tumor cells.[1] Compounds containing this moiety are known to act as prodrugs, where the nitro group is bioreduced to cytotoxic radical species that induce cellular damage.[2] This mechanism is fundamental to the activity of widely used drugs like metronidazole and secnidazole, which are employed against anaerobic bacteria and protozoa.[1]

This compound (C4H3N3O3) is a derivative of this important class of compounds.[3] Its strategic placement of a reactive carbaldehyde group at the 4-position, adjacent to the nitro group at the 5-position, makes it an exceptionally valuable starting material for the synthesis of a wide array of more complex and potentially more potent therapeutic agents. The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base, contributing to its versatility in chemical reactions and biological interactions.[2][4]

Synthetic Potential of this compound

The carbaldehyde group is a versatile functional group that can undergo a multitude of chemical transformations. This reactivity is key to unlocking the therapeutic potential of the this compound core.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the reactivity of its aldehyde functional group. This allows for the introduction of various pharmacophores and the modulation of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.

A crucial reaction for derivatization is the formation of a Schiff base (imine) through condensation with primary amines. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.[2] This straightforward synthesis allows for the incorporation of a wide variety of substituents, opening the door to a vast chemical space for drug discovery.

Diagram 1: General Synthetic Scheme for Derivatization

Caption: Synthetic pathway for derivatizing this compound.

Potential Biological Activities

Based on the extensive literature on 5-nitroimidazole derivatives, compounds synthesized from this compound are anticipated to exhibit a range of biological activities.

Antiparasitic Activity

Nitroimidazoles are well-established antiparasitic agents.[5] Derivatives of 1-methyl-4-nitroimidazoles have shown potent activity against Entamoeba histolytica and Giardia intestinalis.[5][6][7] For instance, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole demonstrated an IC50 value of 1.47 µM/mL against these parasites, which is twice as potent as the standard drug, metronidazole.[5][6][7] The mechanism of action involves the reductive activation of the nitro group within the anaerobic environment of the parasite, leading to the formation of cytotoxic radicals.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a target for nitroimidazole-based compounds.[8][9] In low-oxygen conditions, the nitro group can be reduced to cytotoxic species, making these compounds selective for tumor cells.[10] Nitroimidazoles have been investigated as radiosensitizers, enhancing the efficacy of radiation therapy by "fixing" radiation-induced DNA damage in an oxygen-mimetic fashion.[10] Furthermore, some nitroimidazole derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme highly expressed in solid tumors and involved in regulating intratumoral pH.[8] Studies have reported that N-alkyl-nitroimidazoles can exhibit significant antitumor activity, with LC50 values as low as 16.7 µM in breast cancer cell lines.[11]

Antimicrobial Activity

Derivatives of 5-nitroimidazoles have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[12][13] The mechanism of action is believed to involve the inhibition of bacterial nucleic acid synthesis after reductive activation of the nitro group.[13] For example, hybrids of 5-nitroimidazole and 1,3,4-oxadiazole have shown significant antibacterial activity, with MIC values ranging from 1.56 to 6.25 µg/mL against various bacterial strains.[14]

Proposed Experimental Workflows

To explore the therapeutic potential of this compound, a systematic approach to synthesis and biological evaluation is necessary.

Synthesis of a Focused Library of Derivatives

A focused library of Schiff base derivatives should be synthesized by reacting this compound with a diverse set of primary amines. The selection of amines should aim to modulate key physicochemical properties:

| Amine Substituent (R-group) | Rationale for Inclusion |

| Alkyl chains (short and long) | To investigate the effect of lipophilicity on cell permeability and antitumor activity.[11] |

| Aromatic and heteroaromatic rings | To explore π-π stacking interactions with biological targets and introduce potential hydrogen bonding sites. |

| Polar functional groups (e.g., -OH, -COOH) | To enhance aqueous solubility and potentially interact with different biological targets. |

In Vitro Biological Evaluation

-

Parasite Culture: Culture Entamoeba histolytica and Giardia intestinalis in appropriate axenic media.

-

Drug Preparation: Dissolve synthesized compounds in DMSO to prepare stock solutions.

-

Assay: In a 96-well plate, add parasites to fresh media containing serial dilutions of the test compounds. Include metronidazole as a positive control and a vehicle (DMSO) control.

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

-

Cell Lines: Utilize a panel of human cancer cell lines, including those known for hypoxic solid tumors (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[11]

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the synthesized compounds for 48-72 hours under both normoxic (21% O2) and hypoxic (1% O2) conditions.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

-

Data Analysis: Calculate the LC50 (lethal concentration 50%) for each compound under both normoxic and hypoxic conditions to determine hypoxia-selective cytotoxicity.

Diagram 2: Workflow for Biological Evaluation

Caption: A systematic workflow for the synthesis and biological evaluation of derivatives.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its synthetic accessibility and the proven track record of the 5-nitroimidazole scaffold in medicine provide a strong rationale for its investigation. The strategic derivatization of its carbaldehyde group can lead to the discovery of new chemical entities with potent antiparasitic, anticancer, and antimicrobial activities. Future research should focus on the synthesis of diverse libraries of derivatives, comprehensive in vitro and in vivo evaluations, and detailed mechanistic studies to elucidate the precise modes of action of the most promising candidates.

References

- 1. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 81246-34-6 | Benchchem [benchchem.com]

- 3. This compound | C4H3N3O3 | CID 135577452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing Hypoxia: The Pivotal Role of the Nitro Group's Electron-Withdrawing Effects in Nitroimidazole-Based Therapeutics

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, underpinning drugs with remarkable activity against anaerobic microbes and solid tumors.[1][2] The therapeutic efficacy of these agents is not merely a feature of the imidazole ring but is critically dictated by the potent electron-withdrawing nature of its nitro (-NO₂) substituent. This guide elucidates the fundamental principles of this electronic effect, detailing how it governs the physicochemical properties, mechanism of action, and structure-activity relationships (SAR) of nitroimidazoles. We will explore how this single functional group enables selective activation under hypoxic conditions, a unique property exploited in the design of antimicrobials, hypoxia-activated prodrugs (HAPs), and radiosensitizers. This document serves as a technical resource, providing field-proven insights and detailed experimental methodologies for professionals engaged in the research and development of next-generation nitroimidazole-based therapeutics.

The Nitro Group: A Potent Electron Sink

The defining characteristic of the nitro group is its powerful electron-withdrawing capacity, which operates through two primary mechanisms: the inductive effect and the resonance effect.[3][4]

-

Inductive Effect (-I): The nitrogen atom in the -NO₂ group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge, which in turn withdraws electron density from the imidazole ring through the sigma (σ) bond framework.[5]

-

Resonance Effect (-R): The nitro group can delocalize π-electrons from the aromatic ring onto its oxygen atoms. This resonance stabilization creates a significant electron deficiency within the imidazole ring, making the entire molecule an effective electron acceptor.[4][6] The resonance structures clearly illustrate this electron delocalization.

Caption: Resonance delocalization in 5-nitroimidazole.

This profound electron deficiency is the linchpin of nitroimidazole activity. It lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO), making it highly susceptible to accepting electrons—a process known as bioreduction.

Impact on Physicochemical Properties: Acidity and Redox Potential

The electron-withdrawing nature of the nitro group directly modulates two key physicochemical parameters that are critical for drug behavior: acidity (pKa) and one-electron reduction potential (E¹).

-

Acidity (pKa): By withdrawing electron density, the nitro group stabilizes the conjugate base formed upon deprotonation of the imidazole N-H group. This increased stability of the anion facilitates proton loss, thereby lowering the pKa and making the nitroimidazole more acidic compared to unsubstituted imidazole.

-

Redox Potential (E¹): The electron-deficient ring readily accepts an electron. A more positive reduction potential indicates a greater electron affinity. The position of the nitro group significantly influences this value. 2-nitroimidazoles generally possess a higher electron affinity (more positive E¹) than their 5-nitroimidazole counterparts.[6] This difference is a key determinant of their distinct biological applications.[7]

| Property Comparison of Key Nitroimidazoles | | :--- | :--- | :--- | :--- | | Compound | Nitro Position | One-Electron Redox Potential (E¹, pH 7) | Primary Application | | Metronidazole | 5-Nitro | ~ -486 mV | Antiprotozoal, Anaerobic antibacterial[8][9] | | Tinidazole | 5-Nitro | ~ -480 mV | Antiprotozoal, Anaerobic antibacterial[9][10] | | Misonidazole | 2-Nitro | ~ -389 mV | Hypoxic cell radiosensitizer[6][11] | | Nimorazole | 5-Nitro | ~ -525 mV | Hypoxic cell radiosensitizer[6] |

Causality Insight: The higher redox potential of 2-nitroimidazoles like misonidazole makes them more effective "oxygen mimetics." They can be reduced by cellular enzymes at oxygen concentrations that are low enough to confer radioresistance but still high enough to re-oxidize the more easily reduced 5-nitroimidazoles, explaining their differential use as radiosensitizers versus antimicrobials.[7]

The Core Mechanism: Hypoxia-Selective Bioreductive Activation

Nitroimidazoles are prodrugs that require metabolic activation to exert their cytotoxic effects.[12] This activation is a reductive process that is selectively favored in the low-oxygen (hypoxic) environments characteristic of anaerobic organisms and the core of solid tumors.[][14]

The activation cascade proceeds as follows:

-

Passive Diffusion: The small, uncharged nitroimidazole molecule passively diffuses into the target cell (e.g., an anaerobic bacterium or a hypoxic cancer cell).[12]

-

One-Electron Reduction: Inside the cell, flavoprotein enzymes such as nitroreductases transfer a single electron to the electron-deficient nitroimidazole, forming a highly reactive nitro radical anion (-NO₂⁻).[7][15][16]

-

The Oxygen-Dependent Switch: This step is the crux of hypoxia selectivity.

-

In Normoxic Cells (Sufficient O₂): Molecular oxygen, being highly electron-affinic, rapidly re-oxidizes the radical anion back to the parent nitroimidazole in a "futile cycle." This process consumes reducing equivalents but prevents the accumulation of toxic metabolites, thus sparing healthy, well-oxygenated tissues.[7]

-

In Hypoxic Cells (Deficient O₂): In the absence of oxygen, the nitro radical anion persists and can undergo further reduction.

-

-

Generation of Cytotoxic Species: Further reduction steps generate a cascade of reactive intermediates, including nitroso (-N=O) and hydroxylamine (-NHOH) derivatives, and ultimately the amine (-NH₂).[6][10] These reduced species are highly cytotoxic.

-

Macromolecular Damage: The reactive intermediates, particularly the hydroxylamine, can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and thiols, leading to strand breaks, loss of helical structure, and enzyme inhibition.[10][12][17] This widespread damage culminates in cell death.

Caption: Bioreductive activation pathway of nitroimidazoles.

Applications in Drug Development

The unique mechanism of hypoxia-selective activation makes nitroimidazoles versatile scaffolds for several therapeutic areas.

Antimicrobial Agents

The foundational application of 5-nitroimidazoles like metronidazole and tinidazole is in treating infections caused by anaerobic bacteria (e.g., Clostridium, Bacteroides) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).[][18] These organisms thrive in low-oxygen environments and possess the necessary nitroreductase enzymes to activate the drugs, leading to their selective eradication.

Hypoxia-Activated Prodrugs (HAPs) for Cancer

Solid tumors often contain significant regions of hypoxia, which are associated with resistance to conventional therapies and increased malignancy.[14][19] HAPs are designed to exploit this feature. A 2-nitroimidazole moiety is often used as the "trigger," linked to a potent cytotoxic "effector" molecule.[20][21] In the hypoxic tumor core, the nitro group is reduced, cleaving the linker and releasing the active cytotoxin precisely where it is needed, thereby minimizing systemic toxicity.[22] Evofosfamide (TH-302) is a clinical example where a 2-nitroimidazole trigger is attached to a bromo-isophosphoramide mustard effector.[21]

Radiosensitizers for Cancer Therapy

Hypoxic cells are notoriously resistant to radiotherapy because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal. Electron-affinic 2-nitroimidazoles can substitute for oxygen in this role.[6][11] By accepting an electron from a DNA radical, the radiosensitizer prevents its chemical repair by cellular thiols (like glutathione) and "fixes" the damage, thus sensitizing the hypoxic cell to radiation and increasing the efficacy of the treatment.[7][23]

Key Experimental Protocols

Validating the electron-withdrawing effects and resulting hypoxia selectivity of novel nitroimidazole derivatives requires robust and standardized experimental methodologies.

Protocol: Determination of One-Electron Reduction Potential via Cyclic Voltammetry (CV)

Trustworthiness Principle: CV provides a direct, quantitative measure of a molecule's electron affinity, a critical predictor of its potential for bioreductive activation. This self-validating system uses internal standards for calibration and provides reproducible E¹ values.

Objective: To measure the one-electron reduction potential (E¹) of a nitroimidazole compound.

Materials:

-

Working Electrode (e.g., glassy carbon or hanging mercury drop electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)

-

Counter Electrode (e.g., platinum wire)

-

Potentiostat

-

Aprotic solvent (e.g., anhydrous Dimethylformamide (DMF) or Acetonitrile)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP))

-

Test compound and an internal standard with a known redox potential

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Preparation: Prepare a solution of the test compound (~1 mM) in the aprotic solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Electrochemical Cell Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Potential Sweep: Using the potentiostat, apply a potential sweep. Start at a potential where no reaction occurs (e.g., 0 V) and scan towards negative potentials (e.g., -2.0 V) and then back to the starting potential. The scan rate is typically 100 mV/s.

-

Data Acquisition: Record the resulting current as a function of the applied potential, generating a cyclic voltammogram.

-

Peak Analysis: Identify the cathodic (reduction) and anodic (re-oxidation) peaks. For a reversible one-electron process, the peak potential (E_pc) and anodic peak potential (E_pa) are observed. The half-wave potential (E₁/₂) is calculated as (E_pc + E_pa) / 2, which approximates the standard reduction potential.[24]

-

Calibration: Run a CV of the internal standard under identical conditions to calibrate the reference electrode and ensure system accuracy.

Protocol: Assessment of Hypoxia-Selective Cytotoxicity

Trustworthiness Principle: This protocol directly tests the biological consequence of bioreductive activation. By comparing cytotoxicity under normoxic and hypoxic conditions, it provides a self-validating readout of selectivity. The inclusion of positive controls (known HAPs) and negative controls (vehicle) ensures the reliability of the results.

Objective: To determine if a nitroimidazole compound is more cytotoxic to cancer cells under hypoxic conditions than under normoxic conditions.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Standard cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Multi-well plates (96-well)

-

Standard CO₂ incubator (Normoxia: 20-21% O₂, 5% CO₂)

-

Hypoxic incubator or chamber (Hypoxia: <1% O₂, 5% CO₂)

-

Test compound dissolved in a suitable vehicle (e.g., DMSO)

-

Cell viability reagent (e.g., MTS, MTT, or resazurin-based assay)

-

Plate reader (spectrophotometer or fluorometer)

Methodology:

-

Cell Seeding: Seed cells into two identical 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the normoxic incubator.

-

Pre-incubation: Move one plate ("Hypoxic Plate") into the hypoxic chamber and allow it to acclimate for at least 4-6 hours. Leave the other plate ("Normoxic Plate") in the standard incubator.

-

Drug Treatment: Prepare serial dilutions of the test compound. Add the drug dilutions to the appropriate wells on both the normoxic and hypoxic plates. Include vehicle-only control wells.

-

Incubation: Return the plates to their respective incubators (normoxic or hypoxic) and incubate for a defined period, typically 48-72 hours.

-

Viability Assessment: After the incubation period, remove plates from the incubators. Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Data Acquisition: Incubate for the required time (e.g., 1-4 hours) and then measure the absorbance or fluorescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated controls to determine the percentage of cell viability for each drug concentration.

-

Plot cell viability versus drug concentration and use a non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.

-

Calculate the Hypoxia Cytotoxicity Ratio (HCR) as: HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic) . An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity.

-

Caption: Experimental workflow for assessing hypoxia-selective cytotoxicity.

Conclusion and Future Directions

The potent electron-withdrawing effect of the nitro group is the single most important feature driving the therapeutic utility of the nitroimidazole scaffold. It endows these molecules with a low-energy LUMO, making them ideal substrates for bioreductive activation in the oxygen-deficient environments of anaerobic pathogens and solid tumors. This fundamental chemical property enables a remarkable degree of therapeutic selectivity, forming the basis for highly successful antimicrobial drugs and providing a rational framework for the development of next-generation cancer therapies.

Future research will continue to leverage this principle. The design of novel HAPs will involve fine-tuning the redox potential of the nitroimidazole trigger for optimal activation in specific tumor microenvironments and pairing them with novel, highly potent cytotoxic effectors. For radiosensitizers, efforts are focused on improving tumor penetration and retention while minimizing dose-limiting toxicities. A deep and continued understanding of the electron-withdrawing effects of the nitro group will remain paramount to the success of these endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 11. Chemical Modifiers of Radiation Response - Clinical GateClinical Gate [clinicalgate.com]

- 12. lecturio.com [lecturio.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Morinidazole? [synapse.patsnap.com]

- 16. openmedscience.com [openmedscience.com]

- 17. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ukmeds.co.uk [ukmeds.co.uk]

- 19. Use of 2-nitroimidazoles as bioreductive markers for tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nitroimidazole radiopharmaceuticals in hypoxia: part II cytotoxicity and radiosensitization applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Guide to 5-Nitro-1H-imidazole-4-carbaldehyde: A Cornerstone Precursor in Medicinal Chemistry

This technical guide provides an in-depth exploration of 5-Nitro-1H-imidazole-4-carbaldehyde, a pivotal synthetic precursor in the development of novel therapeutic agents. We will delve into its synthesis, reactivity, and its role as a foundational building block for a diverse range of heterocyclic compounds with significant pharmacological potential. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The imidazole ring is a fundamental heterocyclic motif in medicinal chemistry, renowned for its presence in biologically crucial molecules like the amino acid histidine and purines.[1] First isolated in 1858, its unique aromatic and amphoteric properties make it a versatile scaffold for synthetic modification.[1] When functionalized with a nitro group (NO₂), the imidazole ring's electronic properties are profoundly altered. The potent electron-withdrawing nature of the nitro group deactivates the ring to electrophilic substitution while making it susceptible to nucleophilic attack, a feature astutely exploited by synthetic chemists.[1]

This compound (C₄H₃N₃O₃, Mol. Weight: 141.08 g/mol ) represents a highly strategic starting material.[2][3] It combines the biologically active 5-nitroimidazole core—a well-established pharmacophore in antimicrobial drugs like metronidazole and secnidazole—with a reactive carbaldehyde (formyl) group at the C4 position.[4][5] This aldehyde functionality serves as a versatile chemical handle for constructing more complex molecular architectures, particularly through condensation reactions, leading to compounds with a broad spectrum of activities, including antimicrobial and anticancer properties.[6][7][8]

Synthesis of the Precursor: this compound

Achieving the desired 5-nitro, 4-formyl substitution pattern on the imidazole ring is a key synthetic challenge that requires precise control over reaction conditions. The primary and most effective method involves the direct nitration of a pre-existing imidazole-4-carbaldehyde.

Core Synthetic Strategy: Direct Nitration

The most common route involves the nitration of 1H-imidazole-4-carbaldehyde.[1] The rationale behind this strategy lies in the directing effect of the C4-aldehyde group. As an electron-withdrawing group, it deactivates the imidazole ring towards electrophilic attack but directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.

Experimental Protocol: Synthesis via Direct Nitration of 1H-imidazole-4-carbaldehyde

-

Objective: To synthesize this compound by nitrating 1H-imidazole-4-carbaldehyde.

-

Reagents:

-

1H-imidazole-4-carbaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

-